6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Overview
Description
Synthesis Analysis
The synthesis of 6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine involves several steps. Researchers have employed various synthetic routes, including cyclization reactions, nucleophilic substitutions, and heterocyclic transformations. One common approach is the condensation of appropriate precursors under controlled conditions to form the pyrrolopyridine scaffold. Detailed synthetic procedures can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of 6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine is crucial for understanding its properties and interactions. The compound’s three-dimensional arrangement, bond angles, and functional groups play a significant role in its biological activity. Researchers have characterized its structure using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling .
Chemical Reactions Analysis
6-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine can participate in various chemical reactions. These include substitution reactions, cyclizations, and transformations involving its bromine and methoxy groups. Investigating its reactivity with different reagents provides insights into its potential applications and functionalization strategies .
Physical And Chemical Properties Analysis
Safety And Hazards
As with any chemical compound, safety precautions are essential. Researchers handling 6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine should follow standard laboratory practices, including proper protective gear, ventilation, and waste disposal. Specific safety data can be found in Material Safety Data Sheets (MSDS) provided by suppliers .
properties
IUPAC Name |
6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-6-4-7(9)11-8-5(6)2-3-10-8/h2-4H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYKNTWAHIGLFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=C1C=CN2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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